Product packaging for Scyllatoxin(Cat. No.:CAS No. 116235-63-3)

Scyllatoxin

Cat. No.: B569366
CAS No.: 116235-63-3
M. Wt: 3429.202
InChI Key: MXWDLLUGULWYIQ-BFRWRHKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leiurotoxin I, also known as scyllatoxin, is a 31-amino acid neurotoxin purified from the venom of the Israeli scorpion Leiurus quinquestriatus hebraeus . It is a potent and selective blocker of small-conductance calcium-activated potassium (SKCa) channels, acting at picomolar to nanomolar concentrations (10−13–10−11 M) . Its mechanism of action involves blocking the slow after-hyperpolarization that follows an action potential in nerve cells, thereby modulating neuronal excitability . The peptide structure includes an alpha-helix and a short antiparallel beta-sheet, stabilized by three disulfide bonds that are critical for its biological activity and receptor affinity . Leiurotoxin I is a key pharmacological tool for studying SKCa channel function and has been shown to compete with apamin for binding sites on these channels, despite their different chemical structures . Research applications include the investigation of ion channels in electrophysiology studies, the study of smooth muscle contraction (e.g., inducing contractions in guinea pig taenia coli), and probing the role of SKCa channels in disease models . The product is supplied for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C142H243N45O39S7 B569366 Scyllatoxin CAS No. 116235-63-3

Properties

IUPAC Name

(4S)-4-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H243N45O39S7/c1-17-75(14)112(139(225)159-59-108(194)163-95(55-110(197)198)130(216)164-80(32-22-25-42-144)121(207)180-98(62-227)135(221)168-85(37-39-109(195)196)123(209)183-102(66-231)137(223)186-111(74(12)13)140(226)170-81(33-23-26-43-145)119(205)171-87(113(149)199)53-78-56-154-68-160-78)187-138(224)103(67-232)182-117(203)79(31-21-24-41-143)161-106(192)57-157-115(201)88(47-69(2)3)173-125(211)90(49-71(6)7)162-107(193)58-158-116(202)89(48-70(4)5)174-131(217)96(60-188)178-120(206)83(35-28-45-156-142(152)153)166-133(219)100(64-229)185-132(218)97(61-189)179-127(213)92(51-73(10)11)175-122(208)84(36-38-104(147)190)167-134(220)99(63-228)181-124(210)86(40-46-233-16)169-118(204)82(34-27-44-155-141(150)151)165-126(212)91(50-72(8)9)176-129(215)94(54-105(148)191)177-136(222)101(65-230)184-128(214)93(172-114(200)76(15)146)52-77-29-19-18-20-30-77/h18-20,29-30,56,68-76,79-103,111-112,188-189,227-232H,17,21-28,31-55,57-67,143-146H2,1-16H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWDLLUGULWYIQ-BFRWRHKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H243N45O39S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3429.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142948-19-4
Record name 142948-19-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Discovery and Classification of Leiurotoxin I

Isolation and Initial Biochemical Characterization from Leiurus quinquestriatus hebraeus Venom

Leiurotoxin I, a potent neurotoxin, was originally isolated from the venom of the Israeli scorpion Leiurus quinquestriatus hebraeus. medchemexpress.comacs.orgnih.govresearchgate.net The toxin constitutes a very small fraction of the total protein content in the crude venom, estimated to be less than 0.02%. acs.orgsmartox-biotech.com Its purification to homogeneity is achieved through a multi-step process involving chromatographic techniques. smartox-biotech.com

Initial biochemical analyses revealed that Leiurotoxin I is a polypeptide composed of 31 amino acid residues. acs.orgnih.govlatoxan.com Further characterization determined its molecular weight to be approximately 3.4 kDa. smartox-biotech.com The primary structure of Leiurotoxin I is cross-linked by three disulfide bridges, which are presumed to be between Cys3-Cys21, Cys8-Cys26, and Cys12-Cys28. acs.org Structure-function relationship studies have identified several key amino acid residues as essential for its biological activity. Specifically, Arginine at position 6 (Arg6) and Arginine at position 13 (Arg13) are crucial for the toxin's ability to bind to its target ion channel. medchemexpress.comresearchgate.netsmartox-biotech.com Additionally, the Histidine residue at the C-terminal position 31 (His31) has been shown to be important for the toxin's binding activity. medchemexpress.comresearchgate.netsmartox-biotech.com

Table 1: Biochemical Properties of Leiurotoxin I

Property Description
Source Organism Leiurus quinquestriatus hebraeus
Molecular Nature Polypeptide
Amino Acid Residues 31
Molecular Weight ~3.4 kDa
Disulfide Bridges 3

| Key Functional Residues | Arg6, Arg13, His31 |

Nomenclature and Systematic Classification within Scorpion Toxin Families

The toxin isolated from the venom of Leiurus quinquestriatus hebraeus is known by several names in scientific literature. guidetopharmacology.org It was named Leiurotoxin I, but it is also widely referred to as Scyllatoxin. medchemexpress.comacs.orgsmartox-biotech.comlatoxan.comguidetopharmacology.org

Systematically, Leiurotoxin I is classified within the scorpion toxin families based on its structure and target. It is categorized as a potassium channel toxin, and more specifically, it has been assigned the systematic name α-KTx 5.1. latoxan.comguidetopharmacology.org This classification places it in the α-KTx subfamily of scorpion toxins that primarily act on potassium channels. Functionally, Leiurotoxin I is known as a potent and specific blocker of small-conductance calcium-activated potassium channels (SK channels). medchemexpress.comacs.orgsmartox-biotech.com It shares functional similarities with apamin (B550111), another well-known SK channel blocker, and has been shown to competitively inhibit apamin binding to its receptor sites. nih.govlatoxan.com

Table 2: Nomenclature and Classification of Leiurotoxin I

Category Designation
Common Names Leiurotoxin I, this compound, Leiurotoxin-1
Systematic Name α-KTx 5.1
Toxin Family Scorpion Toxin, α-KTx subfamily

| Functional Class | Small-conductance Ca2+-activated K+ channel (SK channel) blocker |

Molecular Structure and Conformational Analysis of Leiurotoxin I

Primary Amino Acid Sequence Determination

The primary structure of Leiurotoxin I is a linear sequence of 31 amino acids, terminating in an amide group. The sequence has been determined through various biochemical and sequencing methodologies wikipedia.orgnih.govscribd.comnih.gov.

The determined amino acid sequence is: Ala-Phe-Cys-Asn-Leu-Arg-Met-Cys-Gln-Leu-Ser-Cys-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys-Ile-Gly-Asp-Lys-Cys-Glu-Cys-Val-Lys-His-NH2 wikipedia.orgmedchemexpress.comnih.govscribd.commayflowerbio.com.

Secondary Structural Elements

Leiurotoxin I exhibits a well-defined secondary structure, primarily composed of an alpha-helix and an antiparallel beta-sheet, which are characteristic features of many scorpion toxins wikipedia.orgresearchgate.netnih.gov.

An alpha-helical structure is a prominent feature of Leiurotoxin I's conformation wikipedia.orgnih.govnih.govresearchgate.net. This helical segment spans approximately 2.5 turns and is located from residue Leucine 5 to Serine 14 nih.gov. The stability of this alpha-helix is significantly influenced by the disulfide bridges, particularly Cys8-Cys26 and Cys12-Cys28, which anchor it to other structural elements wikipedia.orgnih.gov.

Complementing the alpha-helix, Leiurotoxin I also possesses an antiparallel beta-sheet wikipedia.orgnih.govnih.govresearchgate.net. This beta-sheet structure extends from residue Leucine 18 to Valine 29 and is characterized by a right-handed twist, with a tight turn occurring between Glycine 23 and Aspartic Acid 24 nih.gov. This beta-sheet, along with the alpha-helix, forms the core structural motif of the toxin.

Tertiary Structural Architecture

The tertiary structure of Leiurotoxin I is defined by the spatial arrangement of its secondary structural elements and the critical role of disulfide bonds in maintaining its three-dimensional fold.

The structural integrity and functional conformation of Leiurotoxin I are critically dependent on three disulfide bridges wikipedia.orgresearchgate.netscribd.commayflowerbio.comresearchgate.netresearchgate.netpeptide.co.jp. These covalent cross-links are formed between specific cysteine residues, precisely connecting different parts of the polypeptide chain. The established disulfide bridge connectivity is:

Cys3-Cys21

Cys8-Cys26

Cys12-Cys28

These disulfide bonds play a crucial role in stabilizing the alpha-helix and its interaction with the antiparallel beta-sheet, thereby defining the toxin's tertiary structure and its ability to interact with its biological targets wikipedia.orgnih.gov.

Molecular Pharmacology and Ion Channel Interaction Mechanisms of Leiurotoxin I

Target Ion Channel Subtypes and Subunit Selectivity

Leiurotoxin I exhibits a pronounced affinity for small-conductance calcium-activated potassium (SK) channels, also classified as KCa2.x subtypes. While its primary targets are SK channels, related scorpion toxins from the same genus have been shown to interact with voltage-gated potassium (Kv) channels.

Small-Conductance Calcium-Activated Potassium (SK) Channels (KCa2.x Subtypes)

Leiurotoxin I is a well-established and potent inhibitor of SK channels, which are crucial for regulating neuronal excitability, afterhyperpolarization, and synaptic plasticity researchgate.netuni-muenchen.denih.govfrontiersin.org. These channels are activated by intracellular calcium and are voltage-independent uni-muenchen.deescholarship.org.

Leiurotoxin I effectively blocks SK channel subtypes SK1, SK2, and SK3 researchgate.netnih.gov. It is known to inhibit the small calcium-dependent potassium conductance (IAHP) responsible for the slow afterhyperpolarization following an action potential smartox-biotech.com. The toxin binds to SK channels with high affinity, comparable to that of apamin (B550111), another well-known SK channel blocker researchgate.netuni-muenchen.denih.govnih.govsmartox-biotech.com. Studies indicate that Leiurotoxin I competitively inhibits the binding sites of apamin, suggesting a shared or overlapping binding mechanism researchgate.netnih.gov. The conserved motif "RXCQ" is implicated in the interaction of Leiurotoxin I with KCa2 channels researchgate.net.

Table 1: Leiurotoxin I Inhibition of SK Channel Subtypes

Target ChannelIC50 (nM)Notes / Reference
KCa2.1Inert escholarship.org
KCa2.2~25 escholarship.org
KCa2.3~25 escholarship.org
IAHP (SK channels)7.5 smartox-biotech.com
Rat SK Channels80 cosmobio.co.jp
SK1Not specified
SK3Not specified

While Leiurotoxin I potently inhibits KCa2.x subtypes, its selectivity profile among these subtypes is not as sharply defined as some of its derivatives. Leiurotoxin I has been reported to inhibit KCa2.2 and KCa2.3 with similar potency (approximately 25 nM) while showing no significant effect on KCa2.1 escholarship.org. It exhibits a comparable preference for KCa2.2 channels as apamin escholarship.org. In contrast, a modified version of Leiurotoxin I, known as Lei-Dab7, has demonstrated significantly higher selectivity, showing over 200-fold selectivity for SK2 channels compared to SK1, SK3, IK, Kv, and Kir channels, with an IC50 of approximately 3 nM for SK2 smartox-biotech.com.

Toxin-Receptor Binding Kinetics and Thermodynamics

Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki)

The affinity of Leiurotoxin I for its target ion channels is quantified through dissociation constants (Kd) and, in cases of inhibitory action on other ligand-receptor interactions, inhibition constants (Ki). These parameters provide critical insights into the strength of the toxin-channel complex. Studies utilizing radiolabeled analogs or direct binding assays have established high-affinity interactions. For instance, the binding of radiolabeled [Tyr2]leiurotoxin I to its binding sites has been characterized with a dissociation constant (Kd) of 80 pM researchgate.netnih.gov. Similarly, Leiurotoxin I has demonstrated high affinity for SK2 channels, with a Kd reported at 0.2 nM (200 pM) jcu.edu.au. Furthermore, Leiurotoxin I effectively inhibits the binding of apamin, another SK channel blocker, to rat brain synaptosomal membranes with an inhibition constant (Ki) of 75 pM, indicating a significant overlap or interaction at the binding site smartox-biotech.com. These values underscore the potent and specific interaction of Leiurotoxin I with SK channels, positioning it as a valuable pharmacological tool for studying these ion channels.

Table 1: Dissociation (Kd) and Inhibition (Ki) Constants of Leiurotoxin I

Target / Binding SiteDissociation Constant (Kd)Inhibition Constant (Ki)Reference(s)
125I-[Tyr2]leiurotoxin I binding sites80 pMN/A researchgate.netnih.gov
Rat brain synaptosomal membranes (apamin binding sites)N/A75 pM smartox-biotech.com
SK2 channels0.2 nM (200 pM)N/A jcu.edu.au
SK channels (general, estimated binding concentration)10⁻¹³–10⁻¹¹ M (pM range)N/A wikipedia.org

Elucidation of Association and Dissociation Rates

Beyond equilibrium binding affinities, the kinetics of Leiurotoxin I's interaction with ion channels provide a dynamic view of its mechanism. The rates at which the toxin associates with and dissociates from its target channel (kon and koff, respectively) determine the speed of onset and offset of channel block. Research has determined the association rate constant (kon) for Leiurotoxin I to be 3.2 × 10⁶ M⁻¹ s⁻¹, and its dissociation rate constant (koff) to be 1.4 × 10⁻⁴ s⁻¹ researchgate.net. These kinetic parameters are crucial for understanding how quickly the toxin binds to the channel and how long it remains bound, thereby influencing the duration of its inhibitory effect. The observed binding characteristics are noted to be similar to those documented for the apamin receptor, suggesting comparable kinetic behaviors in their interactions with their respective channel targets researchgate.net.

Table 2: Association and Dissociation Rate Constants of Leiurotoxin I

ParameterValueUnitsReference
Association Rate (kon)3.2 × 10⁶M⁻¹ s⁻¹ researchgate.net
Dissociation Rate (koff)1.4 × 10⁻⁴s⁻¹ researchgate.net

Compound Names:

Leiurotoxin I

Scyllatoxin

Apamin

[Tyr2]leiurotoxin I

Structure Activity Relationship Sar Studies of Leiurotoxin I

Identification of Critical Amino Acid Residues for Biological Activity

The interaction of Leiurotoxin I with its receptor is highly dependent on the presence and spatial orientation of key amino acid residues. Mutational analysis and chemical modification studies have identified several residues that are critical for the toxin's biological function.

Functional Role of Positively Charged Residues (e.g., Arg6, Arg13) in Toxin Bioactivity and Receptor Affinity

The positively charged residues Arginine 6 (Arg6) and Arginine 13 (Arg13), located within the α-helical region of Leiurotoxin I, are fundamental to its biological activity and receptor affinity. rsc.orgmdpi.com Chemical modification studies have demonstrated that these two arginine residues are essential for both the binding of the toxin to the Ca2+-activated K+ channel protein and for its functional effect. nih.gov The strategic positioning of these residues on the toxin's surface likely facilitates electrostatic interactions with negatively charged residues within the pore of the SK channel, thereby mediating the blocking action of the toxin. The importance of these positively charged residues is a recurring theme in the structure-function analysis of similar scorpion toxins.

Significance of Other Key Residues (e.g., Met7, His31)

Beyond the critical arginine residues, other amino acids also play significant roles in the bioactivity of Leiurotoxin I. Histidine 31 (His31), located at the C-terminus, has been identified as important for the binding activity of the toxin and for its ability to induce contractions in guinea pig taenia coli. mdpi.comnih.gov While iodination of His31 significantly reduces the toxin's activity, it does not completely abolish it, suggesting a modulatory rather than an absolutely essential role. nih.gov

Specific research detailing the functional significance of Methionine 7 (Met7) through site-directed mutagenesis is not extensively available in the reviewed literature. However, its proximity to the critical Arg6 residue within the α-helix suggests a potential role in maintaining the local conformation necessary for optimal receptor interaction.

Analysis of Conserved Binding Motifs (e.g., RXCQ)

While a specific "RXCQ" binding motif has not been explicitly detailed in the context of Leiurotoxin I's interaction with SK channels, the toxin does possess a conserved cysteine spacing motif, "CxxxC, CxC", which is a hallmark of all scorpion toxins. researchgate.net This motif is crucial for establishing the correct disulfide bridging pattern, which in turn stabilizes the α-helix/β-sheet scaffold that presents the key binding residues to the receptor. researchgate.netnih.gov The preservation of this cysteine arrangement in synthetic analogues is a key factor in retaining a native-like and active conformation. researchgate.net

Contribution of Disulfide Bonds to Conformation and Activity

The compact, stable structure of Leiurotoxin I is critically dependent on three intramolecular disulfide bonds: Cys3-Cys21, Cys8-Cys26, and Cys12-Cys28. These covalent linkages are essential for maintaining the correct folding of the peptide and for orienting the key interactive residues.

Essentiality of Specific Disulfide Bridges for High Toxin Activity (e.g., Cys8-Cys26, Cys12-Cys28)

Research involving the synthesis of Leiurotoxin I analogues with one of the three disulfide bridges removed has revealed the differential importance of these linkages. The disulfide bonds Cys8-Cys26 and Cys12-Cys28 are considered essential for the high activity of the toxin. These two bridges are responsible for linking the α-helix to the β-sheet, thereby forming the rigid scaffold of the molecule. rsc.org Analogues lacking either of these bridges exhibit a significant loss of biological activity. Interestingly, studies have shown that the presence of just two native disulfide bonds can be sufficient to preserve a native-like and active conformation, highlighting the critical role of the Cys8-Cys26 and Cys12-Cys28 pairing. researchgate.net

In contrast, the disulfide bridge Cys3-Cys21, which connects the N-terminal segment to a loop region, has been found to be not essential for the toxin's high activity. An analogue of Leiurotoxin I lacking this specific bridge was found to retain a three-dimensional structure identical to the native toxin and exhibited full biological activity.

Disulfide Bridge Essentiality for High Activity Reference
Cys3-Cys21 Not Essential
Cys8-Cys26 Essential
Cys12-Cys28 Essential

Impact of Disulfide Bridge Deletion on Toxin Folding and Function

The deletion of specific disulfide bridges has a profound impact on the folding and function of Leiurotoxin I. The removal of the Cys12-Cys28 disulfide bridge results in a loss of the organized structure of the toxin. This structural disruption leads to a dramatic decrease in biological potency, with the resulting analogue exhibiting only a fraction of the native toxin's activity. researchgate.net Similarly, the absence of the Cys8-Cys26 bridge also leads to a significant reduction in activity.

When analogues lacking the Cys8-Cys26 or Cys12-Cys28 bridges are synthesized, they can misfold, forming non-native disulfide isomers, particularly under denaturing conditions. researchgate.net These misfolded isomers typically have a disordered conformation and a decreased biological potency. researchgate.net Conversely, the analogue lacking the Cys3-Cys21 bridge is able to fold correctly, forming the two essential native disulfide bonds, and thus retains its structure and function. researchgate.net This indicates that the information for correct folding is largely encoded in the sequence that forms the Cys8-Cys26 and Cys12-Cys28 bridges.

Disulfide Bridge Deletion Impact on Folding Impact on Function Reference
Cys3-Cys21 No significant impact; maintains native-like conformation Retains full activity
Cys8-Cys26 Can lead to non-native isomers Significant loss of activity researchgate.net
Cys12-Cys28 Loss of organized structure; can form non-native isomers Drastic decrease in biological potency researchgate.net

Peptide Engineering and Rational Analog Design of Leiurotoxin I

Synthetic Methodologies for Leiurotoxin I and its Analogs

The production of Leiurotoxin I and its derivatives for research and potential therapeutic applications relies on two primary methodologies: solid-phase peptide synthesis (SPPS) and recombinant expression systems. Each approach offers distinct advantages for generating both the native peptide and its engineered analogs.

Solid-phase peptide synthesis (SPPS) has been the principal method for producing Leiurotoxin I and its analogs. nih.govpeptide.comresearchgate.netluxembourg-bio.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process begins with the C-terminal amino acid and proceeds by cycles of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. The use of excess reagents helps to drive the reactions to completion, and purification is simplified by washing the resin to remove unreacted reagents and byproducts.

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed chemistry in the SPPS of Leiurotoxin I analogs. This approach utilizes a base-labile Fmoc group for temporary N-terminal protection and acid-labile tert-butyl-based groups for the permanent protection of reactive amino acid side chains. Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and all protecting groups are removed, typically with a strong acid such as trifluoroacetic acid (TFA).

SPPS offers significant flexibility, allowing for the incorporation of not only the 20 proteinogenic amino acids but also a vast array of non-coded and unnatural amino acids at specific positions within the peptide sequence. peptide.com This capability is crucial for the rational design of analogs with modified functions, as exemplified by the synthesis of Lei-Dab7.

While chemical synthesis is highly versatile, recombinant expression systems, particularly utilizing the bacterium Escherichia coli, offer a cost-effective and scalable method for producing peptide toxins. mdpi.comspringernature.comnih.govnih.gov Although a specific protocol for Leiurotoxin I has not been extensively detailed in publicly available literature, the general principles for recombinant production of disulfide-rich toxins are well-established.

The process typically involves synthesizing a gene that codes for Leiurotoxin I and cloning it into an expression vector. To enhance stability and prevent proteolytic degradation of the relatively small toxin, it is often expressed as a fusion protein with a larger, more stable partner protein. mdpi.com For toxins like Leiurotoxin I that contain multiple disulfide bonds, proper folding is critical for biological activity. The reducing environment of the E. coli cytoplasm can lead to misfolding and aggregation. To overcome this, the toxin can be directed to the bacterial periplasm, a more oxidizing environment that facilitates the correct formation of disulfide bonds. springernature.com

Following expression, the fusion protein is purified, often using affinity chromatography, and then the Leiurotoxin I peptide is cleaved from its fusion partner. This recombinant approach allows for the production of large quantities of the native toxin and can also be adapted to produce analogs through site-directed mutagenesis of the corresponding gene.

Design and Synthesis of Modified Leiurotoxin I Peptides

The rational design of modified Leiurotoxin I peptides has led to the development of analogs with significantly improved pharmacological properties. These modifications range from single-point mutations to the creation of chimeric molecules, all aimed at refining the toxin's interaction with its target ion channels.

A prime example of successful rational design is the development of Lei-Dab7, a highly selective blocker of the SK2 subtype of small-conductance calcium-activated potassium channels. nih.govresearchgate.nettocris.com Native Leiurotoxin I potently blocks both SK2 and SK3 channels. nih.gov To achieve selectivity, researchers focused on the RXCQ motif, a region known to be important for the toxin's interaction with SK channels.

Through structure-based design, the methionine residue at position 7 (Met7) was identified as a key determinant of selectivity. By replacing Met7 with the shorter, positively charged, non-coded amino acid L-α,γ-diaminobutanoic acid (Dab), researchers created Lei-Dab7. nih.govresearchgate.net This single point mutation resulted in a dramatic increase in selectivity for SK2 channels over other SK channel subtypes. Lei-Dab7 exhibits a high affinity for SK2 channels with a dissociation constant (Kd) of 3.8 nM and displays over 200-fold selectivity for SK2 over SK1, SK3, and other potassium channels. tocris.commedchemexpress.com

CompoundTarget ChannelDissociation Constant (Kd)Selectivity Profile
Leiurotoxin ISK2/SK3Not specified in provided contextPotent blocker of SK2 and SK3
Lei-Dab7 SK2 3.8 nM >200-fold selective for SK2 over SK1, SK3, and others

This table summarizes the enhanced selectivity of Lei-Dab7 for SK2 channels resulting from a targeted point mutation.

Another innovative approach to modifying the function of Leiurotoxin I is the creation of chimeric peptides. This strategy involves combining structural elements from different toxins to generate a new molecule with a unique pharmacological profile. An example of this is a chimeric analog of Leiurotoxin I that incorporates a portion of the C-terminus of iberiotoxin. researchgate.net

Iberiotoxin is a potent and selective blocker of large-conductance calcium-activated potassium (BK) channels. By replacing a section of Leiurotoxin I with a corresponding sequence from iberiotoxin, specifically at positions 22, 24, and 27, the resulting chimeric peptide, [M22,K24,R27]Lei-NH2, was designed to investigate the roles of these residues in target specificity. researchgate.net While detailed functional data on the altered target specificity of this specific chimera is not extensively available, this approach highlights a powerful method for engineering toxins with novel activities by swapping functional domains.

The incorporation of non-coded or unnatural amino acids is a powerful tool in peptide engineering, as demonstrated by the development of Lei-Dab7. nih.govresearchgate.net These unique building blocks, which are not among the 20 standard proteinogenic amino acids, can introduce novel chemical properties, conformational constraints, and resistance to proteolytic degradation.

The use of L-α,γ-diaminobutanoic acid (Dab) in Lei-Dab7 introduces a shorter, positively charged side chain at position 7 compared to the native methionine. nih.gov This modification is directly responsible for the enhanced selectivity for SK2 channels. Beyond Dab, a wide variety of other non-coded amino acids can be incorporated into peptides via SPPS, including D-amino acids (stereoisomers of the natural L-amino acids), N-alkylated amino acids, and amino acids with fluorescent or photoreactive groups. nih.govacs.orgresearchgate.netgenscript.comnih.gov The inclusion of D-amino acids, for instance, can increase a peptide's stability against enzymatic degradation in biological systems. These strategic modifications allow for the fine-tuning of a peptide's pharmacokinetic and pharmacodynamic properties, opening up new avenues for the development of robust and highly specific Leiurotoxin I-based molecular probes and therapeutic candidates.

Development of Advanced Research Probes

The specific and high-affinity binding of Leiurotoxin I to small-conductance Ca2+-activated K+ (SK) channels has made it an invaluable molecular template for the development of sophisticated research probes. By chemically modifying the peptide, researchers have generated radiolabeled and fluorescently labeled analogs. These advanced tools have been instrumental in the detailed characterization of SK channel distribution, density, and dynamic behavior in various biological systems.

Generation of Radiolabeled Leiurotoxin I Analogs (e.g., [125I]-[Tyr2]leiurotoxin I) for Receptor Characterization and Localization

A significant advancement in the study of SK channels was the chemical synthesis and subsequent radiolabeling of a Leiurotoxin I analog. nih.gov To facilitate radioiodination, an analog was synthesized where the alanine at position 2 was replaced with a tyrosine residue, creating [Tyr2]leiurotoxin I. nih.gov This modification provided a site for the introduction of the iodine-125 (¹²⁵I) isotope.

The monoiodinated analog, [¹²⁵I]-[Tyr2]leiurotoxin I, was prepared at a high specific radioactivity of 2000 Ci/mmol. nih.govnih.gov This high level of radioactivity allows for sensitive detection in binding assays and autoradiographic studies. Research has demonstrated that this radiolabeled analog retains a high affinity for its receptor, with a dissociation constant (Kd) of 80 pM. nih.govnih.gov

The use of [¹²⁵I]-[Tyr2]leiurotoxin I has been crucial for the characterization of its binding sites. nih.gov Cross-linking experiments have revealed that the Leiurotoxin I binding protein consists of two polypeptides with molecular masses of 27 and 57 kDa. nih.govnih.gov Furthermore, competitive binding assays have shown that apamin (B550111), another toxin known to block SK channels, can competitively inhibit the binding of [¹²⁵I]-[Tyr2]leiurotoxin I, suggesting they share a common or overlapping binding site. nih.gov These radiolabeled probes have also been utilized in autoradiography to map the distribution of SK channels in rat brain sections. mdpi.com

PropertyValueSource(s)
Analog [Tyr2]leiurotoxin I nih.govnih.gov
Radiolabel ¹²⁵I nih.govnih.gov
Specific Radioactivity 2000 Ci/mmol nih.govnih.gov
Dissociation Constant (Kd) 80 pM nih.govnih.gov
Binding Protein Subunits 27 kDa and 57 kDa nih.govnih.gov

Creation of Fluorescently Labeled Analogs for Real-Time Channel Dynamics Studies

The development of fluorescently labeled peptide toxins is a powerful strategy for visualizing ion channel distribution and studying their dynamics in living cells. mdpi.com The attachment of a fluorophore to a toxin allows for real-time imaging of intermolecular interactions with a resolution that can extend to the single-molecule level. researchgate.netnih.gov This approach offers advantages over radiolabeling by avoiding the hazards associated with radioactivity and enabling dynamic studies in live-cell preparations. mdpi.com

While the principles of creating fluorescent peptide probes are well-established, and such probes have been successfully developed for other ion channels, specific examples of fluorescently labeled Leiurotoxin I analogs for real-time channel dynamics studies are not extensively detailed in the scientific literature. The design of such probes requires careful consideration of both the attachment site of the fluorophore on the toxin and the choice of the fluorescent molecule to ensure that the modification does not significantly impair the toxin's biological activity. mdpi.com The successful creation of a fluorescent Leiurotoxin I analog would provide a valuable tool for investigating the subcellular localization, trafficking, and real-time conformational changes of SK channels, offering deeper insights into their physiological and pathological roles.

Comparative Toxinology and Evolutionary Significance

Phylogenetic Analysis of Leiurotoxin I within Potassium Channel Toxin (KTx) Families

Leiurotoxin I is firmly established within the vast and diverse superfamily of scorpion toxins that target ion channels. Specifically, it is classified as a member of the potassium channel toxin (KTx) family, a group characterized by their ability to block or modulate the function of various potassium channels wikipedia.orgresearchgate.netmdpi.comnih.govguidetopharmacology.orguniprot.org. Within this broad family, Leiurotoxin I is categorized into the α-KTx 5 subfamily guidetopharmacology.orguniprot.org. The KTx family itself is further subdivided into several subfamilies, including α-KTx, β-KTx, γ-KTx, and κ-KTx, each exhibiting distinct structural features and target specificities plos.org. More recently, Kunitz-type toxins have been identified, forming a distinct δ-KTx subfamily, suggesting a greater diversity in the evolutionary origins of scorpion potassium channel toxins than previously understood plos.org. Leiurotoxin I, like many other short-chain scorpion toxins, adopts a characteristic α/β structural motif, comprising an alpha-helix and an antiparallel beta-sheet stabilized by disulfide bonds wikipedia.orguq.edu.au.

Comparative Sequence and Structural Homology with Other Scorpion Toxins

The efficacy of scorpion venoms lies in the precise targeting of ion channels by a diverse array of peptides. Leiurotoxin I shares significant evolutionary and functional relationships with several other scorpion toxins, particularly those that also target potassium channels.

Structural and Functional Relationships to Charybdotoxin, Noxiustoxin, and Neurotoxin P2

Leiurotoxin I exhibits structural and functional similarities with other well-characterized scorpion toxins, including Charybdotoxin (ChTX), Noxiustoxin, and Neurotoxin P2 nih.govsmartox-biotech.com. Charybdotoxin, a 37-amino acid neurotoxin from the same scorpion species (Leiurus quinquestriatus hebraeus), also targets calcium-activated potassium channels and shares the conserved cysteine-stabilized α/β (CSα/β) structural motif with Leiurotoxin I wikipedia.orgwikipedia.org. Both toxins are stabilized by three disulfide bonds, which are critical for maintaining their native structure and biological activity wikipedia.orguq.edu.auwikipedia.org. The α/β motif, common to these toxins, consists of an alpha-helix and a beta-sheet connected by disulfide bridges, forming a compact structure wikipedia.orguq.edu.auwikipedia.org. Positively charged amino acid residues, particularly arginines located on the solvent-exposed side of the alpha-helix, play a crucial role in the binding affinity and pharmacological activity of these toxins, including Leiurotoxin I wikipedia.orgresearchgate.netnih.gov. Leiurotoxin I has also been noted to share some sequence homology with Noxiustoxin and Neurotoxin P2, suggesting a common evolutionary ancestry or convergent evolution of functional sites nih.govsmartox-biotech.com.

Differentiation from Apamin (B550111) (Lack of Structural Homology Despite Functional Similarities)

While Leiurotoxin I and apamin, a toxin from bee venom, exhibit remarkable functional similarities—both are potent blockers of small-conductance calcium-activated potassium (SK) channels and contract smooth muscle tissues—they are structurally distinct researchgate.netnih.govwikipedia.orgnih.gov. Apamin is a smaller peptide, consisting of 18 amino acids and stabilized by two disulfide bonds, whereas Leiurotoxin I is a 31-amino acid peptide with three disulfide bonds wikipedia.orgnih.gov. Despite these structural differences, apamin and Leiurotoxin I appear to bind to overlapping or identical sites on their target receptors, and their physiological effects are comparable researchgate.netnih.govnih.gov. However, Leiurotoxin I is generally less potent than apamin in inhibiting apamin binding sites nih.govsmartox-biotech.com.

Analysis of Leiurotoxin I-like Peptides from Other Species (e.g., P05, Tamapin)

Leiurotoxin I shares significant homology with other scorpion-derived peptides that target SK channels. P05, isolated from the venom of Androctonus mauretanicus mauretanicus, is a prime example, exhibiting 87% sequence identity with Leiurotoxin I and functioning as a blocker of apamin-sensitive Ca2+-activated K+ channels nih.govnih.gov. Like Leiurotoxin I, P05 is a 31-residue polypeptide stabilized by three disulfide bridges nih.gov. Tamapin, from the Indian red scorpion (Mesobuthus tamulus), is another related toxin that selectively targets SK channels, demonstrating higher potency than apamin, particularly against SK2 subtypes wikipedia.orguni-muenchen.denih.gov. Both P05 and Tamapin are classified within the α-KTx 5 subfamily, underscoring their close evolutionary relationship to Leiurotoxin I guidetopharmacology.org.

Evolutionary Conservation of Toxin Scaffolds and Binding Motifs

The evolution of scorpion venoms is a dynamic process driven by adaptation and selection, leading to the diversification of toxin scaffolds and binding motifs. Scorpion venom toxins are believed to have originated from ancestral housekeeping genes that underwent diversification and neofunctionalization, often under positive selection pressures researchgate.netnih.govnih.gov. The CSα/β structural motif, characterized by an alpha-helix and a beta-sheet stabilized by disulfide bonds, is a prevalent scaffold among scorpion toxins, including Leiurotoxin I wikipedia.orguq.edu.au. This motif provides structural stability and is crucial for the precise interaction with ion channel targets uq.edu.au.

Key amino acid residues within these scaffolds are highly conserved and critical for toxin activity and target specificity. For Leiurotoxin I, positively charged residues such as Arg6 and Arg13, located on the alpha-helix, are essential for binding and functional effects wikipedia.orgresearchgate.netnih.gov. Evolutionary trace analyses have identified conserved lysine (B10760008) residues, such as at position 29, along with others at positions 10, 26, 27, 32, 34, and 36, as significant determinants of channel binding and specificity across the α-KTx family nih.gov. The conservation of these residues and motifs across different scorpion species and related toxins highlights their evolutionary importance in shaping venom composition and function.

Venom Proteomics and the Diversity of Ion Channel Modulators

Scorpion venoms are complex biological mixtures, with proteomics and transcriptomics playing vital roles in unraveling their molecular composition and diversity mdpi.comijbs.comresearchgate.netresearchgate.net. These studies consistently reveal a wide array of peptides that specifically target ion channels, with sodium (Na+) and potassium (K+) channel modulators being particularly prominent mdpi.comijbs.comresearchgate.net. Leiurotoxin I, while potent, constitutes a minor fraction of the venom protein content in its native species, typically less than 0.02% nih.govsmartox-biotech.com.

The presence of such specialized ion channel toxins in even ancient scorpion lineages underscores their fundamental role in prey capture and defense, contributing significantly to the evolutionary success of scorpions mdpi.com. Proteomic analyses have identified numerous toxin isoforms and novel peptides, expanding our understanding of the molecular diversity within scorpion venoms and providing insights into structure-function relationships mdpi.comijbs.com. Investigating the venom composition across a broad range of scorpion species, including both medically significant and less-studied lineages, is crucial for comprehending the evolutionary trajectories of venom systems and identifying novel bioactive compounds researchgate.netdntb.gov.ua.

Data Tables

Table 1: Comparison of Leiurotoxin I with Related Scorpion Potassium Channel Toxins

Toxin NameSpecies of Origin (Primary)Size (Amino Acids)Disulfide BondsPrimary Target(s)Structural Motif
Leiurotoxin ILeiurus quinquestriatus hebraeus313SK channels (KCa2.x)α/β
ApaminApis mellifera (Bee Venom)182SK channelsN/A (distinct)
CharybdotoxinLeiurus quinquestriatus hebraeus373Ca2+-activated K+ channels, Kv1.xCSα/β
P05Androctonus mauretanicus mauretanicus313Apamin-sensitive Ca2+-activated K+ channelsα/β
TamapinMesobuthus tamulus313SK channels (selective for SK2)α/β
NoxiustoxinCrotalus durissus terrificus (Rattlesnake - Note: Often associated with scorpions in literature, but origin can vary)~30-35~3Voltage-gated K+ channelsCSα/β
Neurotoxin P2Androctonus australis~30-35~3Voltage-gated K+ channelsCSα/β

Note: Noxiustoxin and Neurotoxin P2 are often discussed in the context of scorpion toxins due to homology, though their primary isolation sources might vary or be less consistently cited in general comparative reviews compared to Leiurotoxin I, Charybdotoxin, and Apamin.

Table 2: Key Residues Involved in Binding and Activity of Leiurotoxin I and Related Toxins

Toxin NameKey Residue(s) and Position(s)SignificanceReference(s)
Leiurotoxin IArg6, Arg13Essential for binding to Ca2+-activated K+ channels and for functional activity. Located on the alpha-helix, contributing to a positively charged surface. wikipedia.orgresearchgate.netnih.gov
Leiurotoxin IHis31Important for binding activity and induction of muscle contractions. researchgate.net
General KTx FamilyLys29Conserved lysine residue, along with others (e.g., at positions 10, 26, 27, 32, 34, 36), identified as major determinants of channel specificity and binding. nih.gov
P05Arg6, Arg7 (similar to LeiTX I)Similar to Leiurotoxin I, these residues on the alpha-helix are critical for interaction with apamin-sensitive K+ channels. nih.govnih.gov
ShKT (Sea Anemone Toxin)Lys22, Tyr23Dyad considered essential for binding to Kv channels, analogous to conserved residues in scorpion toxins. mdpi.com

Compound Name List:

Leiurotoxin I (Scyllatoxin)

Apamin

Charybdotoxin (ChTX)

Noxiustoxin

Neurotoxin P2

P05

Tamapin

ShKT (ShK Toxin)

Advanced Research Applications and Methodological Contributions of Leiurotoxin I

Utilization in Electrophysiological Studies (e.g., Voltage-Clamp and Patch-Clamp Techniques) for Ion Channel Characterization

Leiurotoxin I is extensively used in electrophysiological studies to characterize the properties of ion channels, particularly small-conductance calcium-activated potassium (SK) channels. smartox-biotech.com Techniques such as voltage-clamp and patch-clamp allow researchers to measure the flow of ions across cell membranes, providing insights into the function and regulation of specific channels. youtube.comnih.govscielo.br

The patch-clamp technique, a refinement of the voltage-clamp method, allows for the recording of currents through single ion channels. nih.govscielo.br This high-resolution approach has been instrumental in elucidating the biophysical properties of SK channels. When Leiurotoxin I is introduced to a membrane patch containing these channels, the frequency and duration of channel openings are significantly altered, providing direct evidence of the toxin's blocking mechanism at the single-molecule level. For instance, studies have shown that Leiurotoxin I blocks the after-hyperpolarization that is mediated by Ca2+-activated K+ channels in cultured muscle cells. researchgate.netnih.gov

The application of Leiurotoxin I in these electrophysiological setups has been crucial in differentiating SK channels from other types of potassium channels and in understanding their unique gating and permeation characteristics.

Electrophysiological TechniqueApplication with Leiurotoxin IKey Findings
Voltage-Clamp Measurement of whole-cell currents in the presence and absence of the toxin.Isolation and quantification of SK channel contribution to cellular electrical activity.
Patch-Clamp Recording of single-channel currents from a small patch of the cell membrane.Elucidation of the toxin's blocking mechanism and the biophysical properties of individual SK channels.

Application in Autoradiographic and Imaging Investigations of Ion Channel Distribution in Biological Tissues

To understand the physiological roles of ion channels, it is essential to determine their precise location within tissues and organs. Leiurotoxin I, when radiolabeled, serves as a powerful tool for mapping the distribution of its target channels. Autoradiography, a technique that uses radiolabeled ligands to visualize the location of receptors or channels in tissue sections, has been employed to map the distribution of Leiurotoxin I binding sites. researchgate.netnih.gov

By synthesizing a radiolabeled analog of Leiurotoxin I, such as 125I-[Tyr2]leiurotoxin I, researchers can incubate tissue slices with this probe. researchgate.netnih.gov The radiolabeled toxin binds specifically to its target channels, and the resulting pattern of radioactivity can be detected on X-ray film or with a phosphor imager, revealing the density and localization of these channels. Quantitative autoradiographic analysis has been used to study the distribution of scyllatoxin (Leiurotoxin I) binding sites in the brain. researchgate.net

These studies have provided valuable information about the anatomical regions where SK channels are highly expressed, suggesting their involvement in specific neuronal circuits and physiological processes. For example, autoradiographic studies have helped to show that apamin (B550111) and this compound binding sites are colocalized, indicating their association with Ca(2+)-activated K+ channels. researchgate.net

More advanced imaging techniques, such as fluorescence microscopy, can also be combined with fluorescently tagged versions of Leiurotoxin I to visualize the subcellular localization of SK channels in living cells with high resolution. nih.govfrontiersin.org

Contributions to Fundamental Understanding of Ion Channel Physiology and Pathophysiology

The use of Leiurotoxin I as a selective pharmacological tool has significantly advanced our fundamental understanding of the physiological and pathophysiological roles of SK channels. nih.gov By blocking these channels with high precision, researchers can investigate their contribution to a wide array of cellular processes.

In the nervous system, SK channels are critical regulators of neuronal excitability, influencing firing patterns, synaptic transmission, and plasticity. The application of Leiurotoxin I has been instrumental in dissecting the role of SK channels in these processes. For instance, blocking SK channels with this toxin can alter the after-hyperpolarization phase of the action potential, leading to changes in neuronal firing frequency. researchgate.netnih.gov

Furthermore, dysregulation of SK channel function has been implicated in various pathological conditions, including epilepsy, ataxia, and certain cardiovascular disorders. frontiersin.org Leiurotoxin I serves as a valuable research tool to probe the involvement of SK channels in these diseases. By studying the effects of the toxin in animal models or cellular systems that mimic these pathologies, scientists can gain insights into the molecular mechanisms underlying the diseases and identify potential therapeutic targets. The molecular dissection of ion channels using peptide toxins like Leiurotoxin I has provided direct evidence linking specific channel mutations or altered expression to changes in electrical impulse conduction. nih.gov

Leiurotoxin I as a Molecular Scaffold for Rational Drug Design and Biomedical Tool Development

The unique three-dimensional structure and high target affinity of Leiurotoxin I make it an attractive scaffold for the rational design of novel therapeutic agents and biomedical tools. nih.govnih.gov The toxin's stable structure, maintained by disulfide bridges, provides a robust framework that can be chemically modified to enhance its properties or to introduce new functionalities. nih.gov

In the context of drug design, researchers are exploring ways to use the Leiurotoxin I scaffold to develop more selective and potent ion channel modulators. nih.gov By understanding the key amino acid residues involved in the toxin's interaction with the channel, medicinal chemists can design smaller, synthetic molecules (mimetics) that replicate the binding and activity of the native toxin but possess improved pharmacokinetic properties for therapeutic use. Computational approaches like molecular docking and molecular dynamics simulations are being used to understand the binding interactions between toxins like Leiurotoxin I and their target channels, aiding in the design of new drugs. nih.gov

Q & A

Q. What structural features of Leiurotoxin I determine its specificity for Ca²⁺-activated K⁺ channels?

Leiurotoxin I’s activity is governed by its disulfide bond network and critical residues. Zhu et al. (2002) demonstrated that only two disulfide bonds (Cys3-Cys21 and Cys8-Cys26) are necessary for folding and activity, simplifying structural studies compared to other toxins with more bonds . Key residues like Arg6 and His31 are essential for binding to apamin-sensitive Ca²⁺-activated K⁺ channels. Methodologically, mutagenesis combined with circular dichroism (CD) spectroscopy and molecular dynamics simulations can validate structural stability, while in vitro binding assays (e.g., inhibition of [¹²⁵I]-apamin to rat brain synaptosomes) quantify functional impacts .

Q. What experimental methods are used to study Leiurotoxin I-channel interactions?

Critical approaches include:

  • Binding Assays : Competitive inhibition assays using radiolabeled apamin ([¹²⁵I]-apamin) to measure Leiurotoxin I’s affinity for synaptosomal receptors .
  • Circular Dichroism (CD) : To confirm structural integrity of synthetic analogs after residue substitutions .
  • Molecular Dynamics (MD) : Simulations to predict conformational changes and residue interactions without disrupting the toxin’s α/β scaffold .
  • In Vivo Neurotoxicity Tests : Intracerebroventricular injection in mice to assess physiological effects (e.g., convulsions, lethality) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Leiurotoxin I’s structure-activity data?

Contradictions often arise from varying experimental conditions (e.g., pH, ionic strength) or incomplete structural models. Sabatier et al. (2009) addressed this by synthesizing analogs (e.g., [R7]Lei-NH2) and comparing their CD spectra with MD-predicted structures. Discrepancies between in vitro binding affinity and in vivo toxicity (e.g., increased affinity but unchanged neurotoxicity in analogs) suggest non-receptor factors (e.g., blood-brain barrier permeability). A systematic approach involves:

  • Controlled Mutagenesis : Targeting residues (Arg6, His31) to isolate functional contributions.
  • Multi-Method Validation : Cross-referencing CD, MD, and binding/toxicology data to reconcile structural and functional outcomes .

Q. What computational strategies improve the design of Leiurotoxin I analogs with enhanced specificity?

Advanced modeling techniques include:

  • Chimeric Design : Substituting C-terminal residues (e.g., [M22,K24,R27]Lei-NH2) to test functional epitopes while retaining structural stability .
  • Free Energy Perturbation (FEP) : To predict binding energy changes caused by mutations.
  • Phylogenetic Analysis : Using tools like CLUSTALW to align Leiurotoxin I with CSαβ superfamily members (e.g., iberiotoxin) to identify conserved functional motifs .

Q. How does phylogenetic analysis inform the evolutionary context of Leiurotoxin I’s function?

Zhu et al. (2005) mapped the CSαβ superfamily’s phylogenetic distribution, revealing Leiurotoxin I’s divergence in scorpion venom toxins. Researchers can:

  • Build Sequence Alignments : Identify conserved residues (e.g., Arg6) across homologs.
  • Functional Epitope Mapping : Correlate conserved regions with ion channel subtype specificity (e.g., SK vs. BK channels) .
  • Divergence Time Estimation : Use Bayesian methods to trace evolutionary adaptations in venom peptides.

Methodological Guidance Table

Research Objective Recommended Methods Key References
Structural stability analysisCD spectroscopy, MD simulations
Binding affinity quantificationCompetitive [¹²⁵I]-apamin assays, surface plasmon resonance (SPR)
In vivo toxicity assessmentRodent neurotoxicity models, electrophysiological recordings
Evolutionary contextPhylogenetic trees (MEGA, PHYLIP), sequence alignment (CLUSTALW)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.